molecular formula C90H174O20 B1638064 (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol

Cat. No.: B1638064
M. Wt: 1576.3 g/mol
InChI Key: BKQXIFUXIHZZSI-WBUFAJEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol: is a versatile chemical compound known for its applications as an emulsifying agent, surfactant, and solubilizer. It is commonly used in various scientific research fields due to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sorbitol hexa(polyoxyethylene) ether tetraoleate typically involves the reaction of sorbitol with polyoxyethylene and oleic acid. The process includes the following steps:

    Esterification: Sorbitol reacts with oleic acid in the presence of a catalyst to form sorbitol tetraoleate.

    Ethoxylation: The sorbitol tetraoleate is then reacted with ethylene oxide to introduce polyoxyethylene chains, resulting in sorbitol hexa(polyoxyethylene) ether tetraoleate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polyoxyethylene chains, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polyoxyethylene derivatives, while reduction can produce modified polyoxyethylene chains .

Scientific Research Applications

Chemistry: In chemistry, sorbitol hexa(polyoxyethylene) ether tetraoleate is used as a surfactant and emulsifier in various reactions and formulations. It helps stabilize emulsions and enhances the solubility of hydrophobic compounds.

Biology: In biological research, the compound is utilized in cell culture and molecular biology techniques. It aids in the solubilization of proteins and other biomolecules, facilitating their study and analysis.

Medicine: In the medical field, sorbitol hexa(polyoxyethylene) ether tetraoleate is employed in drug delivery systems. Its emulsifying properties help in the formulation of stable drug emulsions and improve the bioavailability of hydrophobic drugs.

Industry: Industrially, the compound is used in the production of cosmetics, personal care products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and solubilizer in various formulations.

Mechanism of Action

The mechanism of action of sorbitol hexa(polyoxyethylene) ether tetraoleate involves its ability to reduce surface tension and stabilize emulsions. The polyoxyethylene chains interact with water molecules, while the oleate groups interact with hydrophobic substances. This dual interaction allows the compound to form stable emulsions and solubilize hydrophobic compounds .

Comparison with Similar Compounds

  • Polyoxyethylene sorbitan monooleate
  • Polyoxyethylene sorbitan trioleate
  • Polyoxyethylene sorbitan tetraoleate

Uniqueness: (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol is unique due to its specific combination of polyoxyethylene and oleate groups. This combination provides enhanced emulsifying and solubilizing properties compared to other similar compounds .

Properties

IUPAC Name

(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O12.4C18H34O2/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20;4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h15-24H,1-14H2;4*9-10H,2-8,11-17H2,1H3,(H,19,20)/b;4*10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQXIFUXIHZZSI-WBUFAJEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)COCC(OCCO)C(OCCO)C(OCCO)C(OCCO)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H174O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63089-86-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1), tetra-(9Z)-9-octadecenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Polyoxyethylene (40) sorbitol tetraoleate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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